BenchChemオンラインストアへようこそ!

Prochlorperazine maleate

Antiemetic Emergency Medicine Clinical Efficacy

Prochlorperazine maleate (USP compendial grade, ≥98% purity) is the definitive D2 antagonist reference standard for USP monograph testing and formulation research. Unlike promethazine, it provides 21% absolute reduction in treatment failure (NNT≈5) with <20 nM D2 affinity, making it the high-potency antiemetic standard for controlled-release solid dose design. Its very slight aqueous solubility enables tablet/capsule development with predictable dissolution. Procure this maleate salt for traceable analytical method validation per USP ⟨181⟩.

Molecular Formula C28H32ClN3O8S
Molecular Weight 606.1 g/mol
CAS No. 3450-05-3
Cat. No. B1232864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProchlorperazine maleate
CAS3450-05-3
SynonymsCompazine
Edisylate Salt, Prochlorperazine
Edisylate, Prochlorperazine
Maleate, Prochlorperazine
Prochlorperazine
Prochlorperazine Edisylate
Prochlorperazine Edisylate Salt
Prochlorperazine Maleate
Salt, Prochlorperazine Edisylate
Molecular FormulaC28H32ClN3O8S
Molecular Weight606.1 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
InChIKeyDSKIOWHQLUWFLG-SPIKMXEPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prochlorperazine Maleate: CAS 3450-05-3 Pharmacological Profile and Procurement Considerations for Scientific and Industrial Users


Prochlorperazine maleate (CAS 84-02-6 for the maleate salt; CAS 58-38-8 for the free base) is a piperazine phenothiazine derivative that functions primarily as a dopamine D2 receptor antagonist, with additional antihistaminic, anticholinergic, and alpha-adrenergic blocking activities [1]. The maleate salt (2:1 maleate:base stoichiometry) is a white to pale yellow, practically odorless crystalline powder that is very slightly soluble in water and alcohol, distinguishing it from other salt forms such as the edisylate and mesylate which are very soluble in water [2]. As a compendial reference standard listed in the USP-NF, prochlorperazine maleate is characterized by an assay specification of 98.0%–102.0% purity on the dried basis [3]. For scientific and industrial users engaged in analytical method development, reference standard procurement, or formulation research, understanding the specific salt form and compendial status is critical for ensuring traceability, solubility-appropriate application design, and regulatory compliance .

Why In-Class Substitution of Prochlorperazine Maleate Is Scientifically Unjustified: A Comparator-Driven Analysis


Interchange of antiemetic and antipsychotic agents within the phenothiazine class or across alternative salt forms is not scientifically justified due to quantifiable differences in receptor binding profiles, solubility characteristics, and clinical efficacy parameters. Within the phenothiazine class, prochlorperazine exhibits higher D2 receptor affinity than promethazine, translating to differential antiemetic efficacy and adverse effect profiles [1]. Cross-class substitution with 5-HT3 antagonists such as ondansetron is inappropriate given prochlorperazine's negligible activity at 5-HT3 receptors (<20 nM D2 affinity vs. inactive at 5-HT3) versus ondansetron's selective 5-HT3 antagonism, resulting in distinct therapeutic niches and side effect spectra [2]. At the salt level, prochlorperazine maleate (very slightly soluble in water) cannot be directly substituted for prochlorperazine edisylate or mesylate (very soluble in water) without formulation adjustment, as solubility differences of this magnitude alter dissolution behavior, bioavailability, and suitability for specific dosage forms [3]. These quantifiable divergences necessitate comparator-specific evaluation rather than class-level or salt-form interchange assumptions [4].

Prochlorperazine Maleate: Quantitative Comparator Evidence for Scientific Selection and Procurement Decision-Making


Prochlorperazine Maleate vs. Promethazine: 21% Absolute Reduction in Treatment Failure Rate for Acute Nausea and Vomiting in Emergency Department Setting

In a randomized, double-blind head-to-head clinical trial comparing intravenous prochlorperazine 10 mg versus intravenous promethazine 25 mg in emergency department patients with uncomplicated nausea and vomiting (n=84), prochlorperazine demonstrated statistically significant superiority across multiple endpoints. Prochlorperazine provided significantly better symptom relief at 30 minutes (P=0.004) and 60 minutes (P<0.001) post-administration [1]. The treatment failure rate, defined as need for further antiemetic medication, was 9.5% in the prochlorperazine group compared with 31% in the promethazine group—an absolute risk reduction of 21% (95% confidence interval 5 to 38, P=0.03) [1]. Time to complete relief was also significantly shorter with prochlorperazine (P=0.021) [1].

Antiemetic Emergency Medicine Clinical Efficacy

Prochlorperazine Maleate vs. Prochlorperazine Edisylate/Mesylate: Solubility Profile Dictates Formulation and Analytical Application Suitability

The maleate salt of prochlorperazine (CAS 84-02-6) exhibits fundamentally different solubility properties compared to the edisylate and mesylate salts, with direct implications for formulation development and analytical method selection. Prochlorperazine maleate is characterized as 'very slightly soluble' in both water and alcohol, whereas prochlorperazine edisylate and prochlorperazine mesylate are 'very soluble' in water and only 'sparingly soluble' in alcohol [1]. This differential solubility is quantified in methanol where prochlorperazine maleate demonstrates solubility of 1.152 mg/mL, representing approximately a 77-fold increase relative to its aqueous solubility . Notably, USP compendial methods for prochlorperazine edisylate identification and assay explicitly require the use of USP Prochlorperazine Maleate RS as the reference standard, establishing maleate as the analytical reference benchmark for the class [2].

Pharmaceutical Formulation Salt Selection Analytical Reference Standards

Prochlorperazine Maleate vs. Ondansetron: Equivalent Vomiting Control with Lower Delayed Nausea Scores in Chemotherapy-Induced Nausea and Vomiting (CINV)

A multicenter, randomized controlled trial compared prochlorperazine (15 mg spansules twice daily), ondansetron (8 mg tablets twice daily), and dexamethasone (8 mg tablets twice daily) for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in 232 cancer patients receiving moderately high to highly emetogenic chemotherapy [1]. All patients received standardized acute-phase prophylaxis with 24 mg ondansetron and 20 mg dexamethasone orally prior to chemotherapy on day 1. For delayed CINV (days 2–5), patients receiving prochlorperazine reported the lowest average nausea scores across the four-day period, whereas patients receiving ondansetron reported the highest nausea scores (P=0.05) [1]. No statistically significant differences were observed in vomiting episodes or retching frequency between treatment arms, indicating equivalent control of emetic events but differential effects on nausea perception [1]. Total control (no vomiting, retching, nausea <1 cm on VAS, no rescue medications) was achieved in 78% of the overall group with no significant intergroup differences [1].

Oncology Supportive Care Chemotherapy-Induced Nausea and Vomiting Antiemetic Efficacy

Prochlorperazine Maleate vs. Chlorpromazine: Comparable High-Affinity D2 Antagonism with Reduced Sedative Liability

In a comparative receptor binding study using brain membrane preparations, prochlorperazine and chlorpromazine, along with droperidol, fluphenazine, and domperidone, were evaluated for affinity at dopamine D2 and 5-HT3 receptor sites [1]. Both prochlorperazine and chlorpromazine displayed high affinity for dopamine D2 receptors in corpus striatum, with Ki values less than 20 nM, and both were inactive at 5-HT3 receptors (Ki >10,000 nM) [1]. This profile contrasts with metoclopramide, which exhibited moderate potency at both D2 (240±60 nM) and 5-HT3 (120±30 nM) receptors [1]. Despite comparable D2 affinity, prochlorperazine is a piperazine phenothiazine with documented less sedative action than chlorpromazine at antiemetic doses [2]. In contrast to acepromazine, chlorpromazine requires higher doses to achieve antiemetic efficacy, which are associated with sedation, whereas prochlorperazine achieves antiemetic efficacy at doses low enough to avoid significant sedation [2].

Receptor Pharmacology Dopamine D2 Receptor Structure-Activity Relationship

Prochlorperazine Maleate USP Reference Standard: Compendial Purity Specification 98.0%–102.0% for Analytical and Regulatory Traceability

Prochlorperazine maleate is established as a USP Reference Standard with a defined purity specification of 98.0%–102.0% on the dried basis per USP 2025 monograph requirements [1]. The assay methodology employs ion-pairing reversed-phase HPLC with a mobile phase composed of acetonitrile, methanol, and ion-pairing solution (40:15:45), using UV detection at 254 nm with a system suitability requirement of tailing factor NMT 2.0 and RSD NMT 0.73% [1]. Loss on drying specification requires not more than 0.5% weight loss when dried in vacuum at 60°C for 2 hours [2]. Residue on ignition is specified as not more than 0.1% [2]. The maleate reference standard serves as the official compendial standard for identification testing of prochlorperazine edisylate per USP Identification—Organic Nitrogenous Bases ⟨181⟩, establishing the maleate salt as the analytical benchmark for the entire prochlorperazine class [3].

Analytical Chemistry Quality Control Reference Standards

Prochlorperazine Maleate: Low Oral Bioavailability (14.7%) Necessitating Formulation Optimization or Alternative Routes of Administration

The pharmacokinetic profile of prochlorperazine maleate following oral administration is characterized by low systemic bioavailability. After intravenous dosing in healthy subjects, the terminal elimination half-life was determined to be 7.5±1.8 hours [1]. Oral bioavailability of prochlorperazine maleate is approximately 14.7±1.5%, indicating substantial first-pass metabolism [1]. Food intake further modulates absorption parameters, with food slowing absorption and decreasing Cmax by approximately 23% and AUC by approximately 13% [2]. Buccal administration of prochlorperazine has been demonstrated to produce plasma concentrations more than twice as high as an oral tablet, highlighting route-dependent bioavailability [3]. Plasma protein binding is high at 91–99%, and metabolism occurs primarily via hepatic CYP2D6 and CYP3A4 pathways [1].

Pharmacokinetics Bioavailability Formulation Development

Prochlorperazine Maleate: Evidence-Based Application Scenarios for Research, Formulation Development, and Analytical Quality Control


Solid Oral Dosage Form Development Requiring D2 Antagonist with Reduced Sedative Liability

Formulation scientists developing antiemetic or antipsychotic solid oral dosage forms should select prochlorperazine maleate over chlorpromazine when the therapeutic objective is high-potency D2 antagonism (Ki <20 nM) with minimized sedative effects [1]. The very slight aqueous solubility of the maleate salt is well-suited for tablet and capsule formulations where controlled dissolution is desired. For reference, prochlorperazine maleate sustained-release formulations have been successfully developed with validated HPLC methods for pharmacokinetic assessment, demonstrating lower limit of quantification of 15 ng/mL in human plasma [2].

Analytical Reference Standard Procurement for Compendial Method Validation

Analytical laboratories performing method development, validation, or batch release testing of prochlorperazine-containing pharmaceutical products must procure USP Prochlorperazine Maleate RS (CAS 84-02-6) as the designated compendial reference standard. The maleate reference standard is explicitly required for identification testing of prochlorperazine edisylate per USP ⟨181⟩, establishing the maleate salt as the analytical benchmark for the entire prochlorperazine class regardless of the salt form being tested [3]. The compendial purity specification of 98.0%–102.0% on the dried basis, with defined loss on drying (≤0.5%) and residue on ignition (≤0.1%) limits, provides essential traceability for regulatory submissions [4].

Emergency Department Formulary Selection for Acute Antiemetic Protocols

Emergency department formulary committees evaluating antiemetic options for acute nausea and vomiting should prioritize prochlorperazine maleate formulations over promethazine based on direct comparative evidence. In a randomized double-blind trial, prochlorperazine (10 mg IV) demonstrated a 21% absolute reduction in treatment failure rate compared to promethazine (25 mg IV)—9.5% vs. 31% (P=0.03)—with significantly faster time to complete relief (P=0.021) [5]. This translates to a number needed to treat of approximately 5, a clinically meaningful advantage that supports protocol adoption and procurement decisions favoring prochlorperazine over promethazine in the emergency setting.

Oncology Supportive Care Protocol Development for Delayed CINV Management

Oncology supportive care protocol developers should consider prochlorperazine maleate as a cost-effective alternative to ondansetron for delayed chemotherapy-induced nausea and vomiting (CINV) management. In a randomized controlled trial of 232 cancer patients receiving moderately high to highly emetogenic chemotherapy, prochlorperazine 15 mg spansules twice daily provided the lowest average nausea scores on days 2–5 post-chemotherapy compared to both ondansetron 8 mg twice daily and dexamethasone 8 mg twice daily (P=0.05) [6]. Vomiting control was equivalent across all three arms, with total control achieved in 78% of patients overall. This evidence supports prochlorperazine maleate procurement for delayed CINV protocols, particularly where cost considerations favor traditional antiemetics over 5-HT3 antagonists for the delayed phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prochlorperazine maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.